

Application Notes and Protocols: PPZ-A10 in Cancer Immunotherapy Models

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Compound of Interest		
Compound Name:	PPZ-A10	
Cat. No.:	B11927929	Get Quote

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Introduction

PPZ-A10 is a novel, piperazine-containing ionizable lipid that serves as a critical component of lipid nanoparticle (LNP) formulations for nucleic acid delivery. Notably, LNPs formulated with PPZ-A10, such as the well-characterized LNP-A10, have demonstrated a remarkable tropism for immune cells, particularly macrophages and dendritic cells residing in the liver and spleen, without the need for specific targeting ligands.[1][2] This preferential delivery to antigen-presenting cells (APCs) makes PPZ-A10-based LNPs a powerful tool for cancer immunotherapy. By encapsulating messenger RNA (mRNA) encoding tumor-associated antigens, cytokines, or other immunomodulators, these LNPs can effectively program the immune system to recognize and eliminate cancer cells.[3][4][5] This document provides detailed application notes and protocols for utilizing PPZ-A10-containing LNPs in preclinical cancer immunotherapy models.

Data Presentation: LNP-A10 Characteristics

The following tables summarize the key quantitative data for LNP-A10, a top-performing formulation containing **PPZ-A10**. This formulation consists of the ionizable lipid **PPZ-A10**, cholesterol, C18PEG2K, and DOPE at a molar ratio of 35:46.5:2.5:16.[1][6]



Table 1: Physicochemical Properties of LNP-A10[1][6]

Parameter	Value
Diameter (nm)	~80-100 nm
Polydispersity Index (PDI)	< 0.2
рКа	~6.4
Encapsulation Efficiency (%)	> 90%

Table 2: In Vivo mRNA Delivery Efficiency of LNP-A10 in Ai14 Mice (1 mg/kg Cre mRNA, 3 days post-injection)[1][6]

Cell Type	Organ	% tdTomato+ Cells (Mean ± SEM)
Kupffer Cells	Liver	~85%
Dendritic Cells	Liver	~50%
Other Immune Cells	Liver	~40%
Endothelial Cells	Liver	~30%
Hepatocytes	Liver	~5%
Macrophages	Spleen	~70%
Dendritic Cells	Spleen	~60%
Other Immune Cells	Spleen	~20%

Table 3: Dose-Dependent In Vivo mRNA Delivery of LNP-A10 (Cre mRNA)[6]

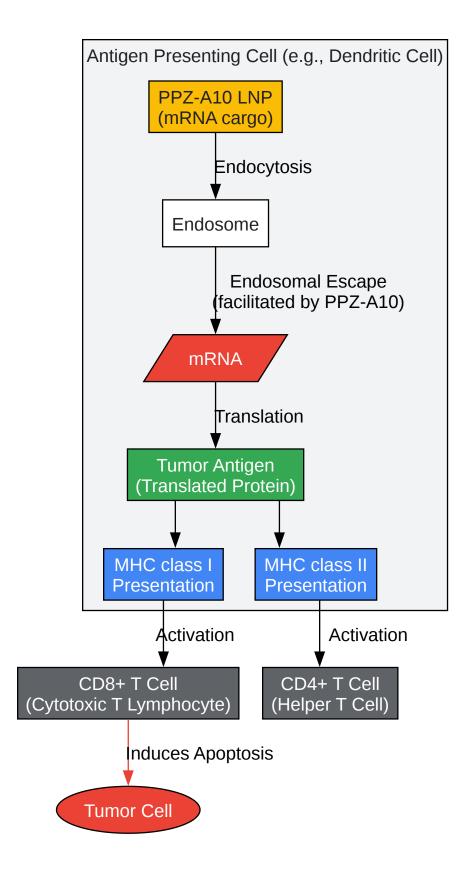


Dose (mg/kg)	Kupffer Cells (% tdTomato+)	Splenic Macrophages (% tdTomato+)	Splenic Dendritic Cells (% tdTomato+)
1.0	~85%	~70%	~60%
0.5	Not specified	Not specified	Not specified
0.3	~50%	~23%	~26%

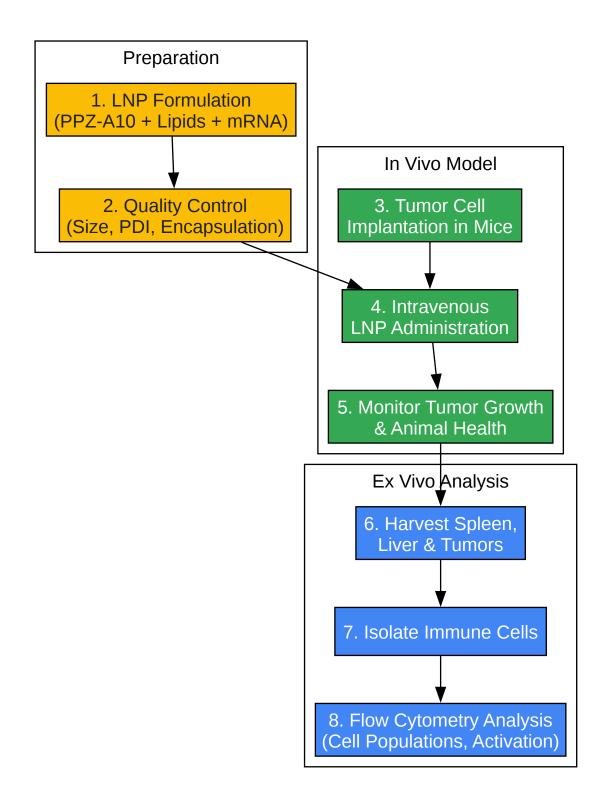
Signaling Pathways and Workflows mRNA Delivery and Immune Activation Pathway

The diagram below illustrates the proposed mechanism of action for a **PPZ-A10** LNP-based mRNA cancer vaccine. The LNP is taken up by an antigen-presenting cell (APC), such as a dendritic cell, through endocytosis. The ionizable lipid **PPZ-A10** facilitates endosomal escape, releasing the mRNA cargo into the cytoplasm. The cell's machinery then translates the mRNA into the tumor antigen, which is processed and presented on MHC class I and II molecules to activate CD8+ and CD4+ T cells, respectively, initiating a targeted anti-tumor immune response.









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